molecular formula C16H18N4O3S B6663277 4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663277
M. Wt: 346.4 g/mol
InChI Key: BSXXFIAOGKLWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid: is a complex organic compound that features a phenyltriazole group attached to a thiane ring, which is further functionalized with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps, starting with the formation of the phenyltriazole core. This can be achieved through the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The resulting phenyltriazole intermediate is then acylated with an acyl chloride or anhydride to introduce the acetyl group. The thiane ring is formed through cyclization reactions, and the carboxylic acid group is introduced via oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: : The phenyltriazole and thiane rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases or nucleophiles.

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Alcohols, aldehydes, and hydrocarbons.

  • Substitution: : Substituted phenyltriazoles and thianes.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential antimicrobial or antioxidant properties.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the phenyltriazole and thiane rings. Similar compounds might include other triazole derivatives or thiazole derivatives, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Triazole derivatives: : Various compounds containing triazole rings with different substituents.

  • Thiazole derivatives: : Compounds featuring thiazole rings with various functional groups.

  • Hybrid compounds: : Compounds that combine triazole and thiazole rings in different structural arrangements.

Properties

IUPAC Name

4-[[2-(4-phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(17-16(15(22)23)6-8-24-9-7-16)11-20-10-13(18-19-20)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXXFIAOGKLWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.